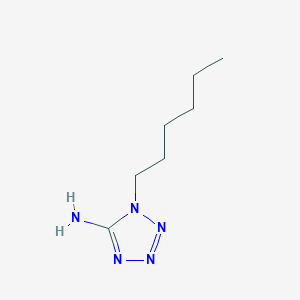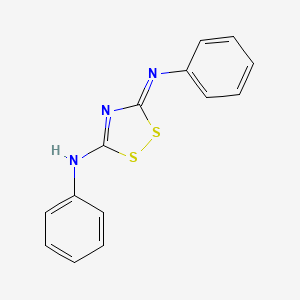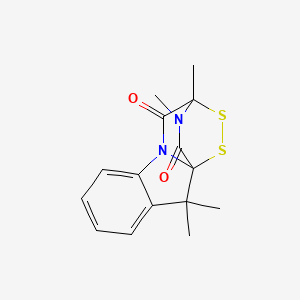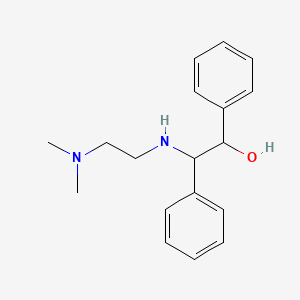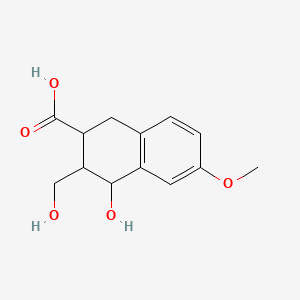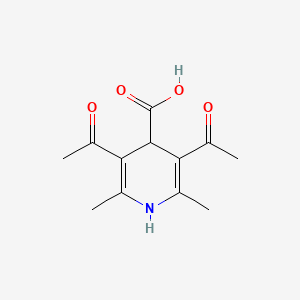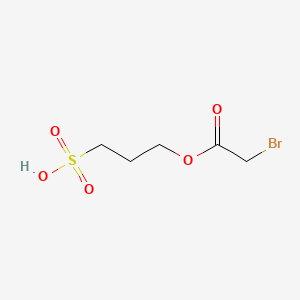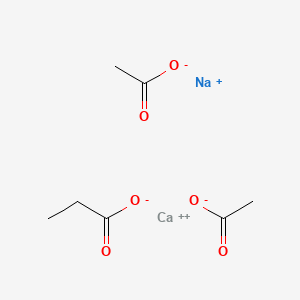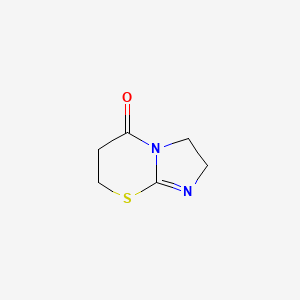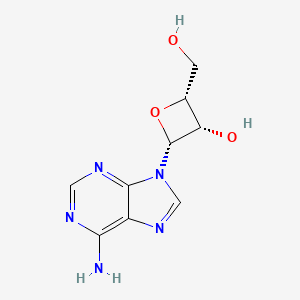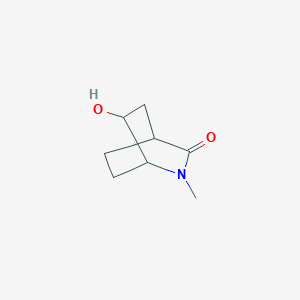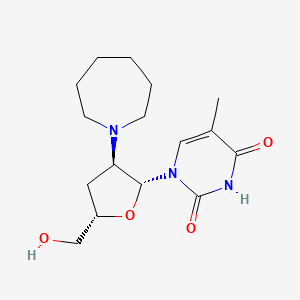
Uridine, 2',3'-dideoxy-2'-(hexahydro-1H-azepin-1-yl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’HexaCH2imino-dT is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a modified nucleoside, which means it is a building block of nucleic acids like DNA and RNA, but with specific alterations that give it distinct characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’HexaCH2imino-dT typically involves the modification of deoxythymidine. The process includes the introduction of a hexamethylene chain and an imino group at the 2’ position of the deoxythymidine molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and reductive amination. The reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired modifications are achieved with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2’HexaCH2imino-dT would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized to maximize yield and minimize impurities, ensuring the compound meets the necessary standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2’HexaCH2imino-dT can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hexamethylene chain can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels, temperatures, and solvent environments, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imino group can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the hexamethylene chain, leading to a wide range of modified compounds.
Aplicaciones Científicas De Investigación
2’HexaCH2imino-dT has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids, which can be used in various chemical studies.
Biology: The compound is used in the study of DNA and RNA interactions, as well as in the development of nucleic acid-based probes and sensors.
Industry: The compound can be used in the production of specialized nucleic acid-based materials, which have applications in biotechnology and nanotechnology.
Mecanismo De Acción
The mechanism of action of 2’HexaCH2imino-dT involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The hexamethylene chain and imino group can interact with the surrounding nucleotides, potentially altering the stability and binding properties of the nucleic acid. This can affect various molecular pathways, including gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Thio-deoxythymidine: A thiol-modified deoxyribonucleoside used in DNA-protein structural studies.
2-Amino-deoxyadenosine: Often used in conjunction with 2-Thio-deoxythymidine to generate selectively binding complementary oligonucleotides.
Uniqueness
2’HexaCH2imino-dT is unique due to its specific modifications, which provide distinct structural and functional properties compared to other modified nucleosides. The hexamethylene chain and imino group offer unique interactions with nucleic acids, making it a valuable tool in various scientific applications.
Propiedades
Número CAS |
134935-11-8 |
|---|---|
Fórmula molecular |
C16H25N3O4 |
Peso molecular |
323.39 g/mol |
Nombre IUPAC |
1-[(2R,3R,5S)-3-(azepan-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H25N3O4/c1-11-9-19(16(22)17-14(11)21)15-13(8-12(10-20)23-15)18-6-4-2-3-5-7-18/h9,12-13,15,20H,2-8,10H2,1H3,(H,17,21,22)/t12-,13+,15+/m0/s1 |
Clave InChI |
HPLKCFGKGZMNSE-GZBFAFLISA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCCCC3 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
